molecular formula C5H13NO3 B12681355 acetic acid;N-propan-2-ylhydroxylamine CAS No. 132157-68-7

acetic acid;N-propan-2-ylhydroxylamine

Cat. No.: B12681355
CAS No.: 132157-68-7
M. Wt: 135.16 g/mol
InChI Key: AFAKGWSHLMCTLM-UHFFFAOYSA-N
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Description

Acetic acid;N-propan-2-ylhydroxylamine is a chemical compound with the molecular formula C5H11NO2 It is a derivative of acetic acid and hydroxylamine, where the hydroxylamine is substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;N-propan-2-ylhydroxylamine typically involves the reaction of acetic acid with N-propan-2-ylhydroxylamine under controlled conditions. One common method is to react acetic anhydride with N-propan-2-ylhydroxylamine in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;N-propan-2-ylhydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form amines or hydroxylamines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitroso compounds.

    Reduction: Amines or hydroxylamines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Acetic acid;N-propan-2-ylhydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain neurological disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid;N-propan-2-ylhydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access. The exact pathways and molecular targets involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetic anhydride: Used in the synthesis of acetic acid derivatives.

    Hydroxylamine: A precursor in the synthesis of oximes and other nitrogen-containing compounds.

    Isopropylamine: Used in the production of herbicides and pharmaceuticals.

Uniqueness

Acetic acid;N-propan-2-ylhydroxylamine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with enzymes and other proteins makes it a valuable tool in biochemical research and potential therapeutic applications.

Properties

CAS No.

132157-68-7

Molecular Formula

C5H13NO3

Molecular Weight

135.16 g/mol

IUPAC Name

acetic acid;N-propan-2-ylhydroxylamine

InChI

InChI=1S/C3H9NO.C2H4O2/c1-3(2)4-5;1-2(3)4/h3-5H,1-2H3;1H3,(H,3,4)

InChI Key

AFAKGWSHLMCTLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NO.CC(=O)O

Origin of Product

United States

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